3-Thiophenecarbonyl isothiocyanate

Kinetics Thiourea synthesis Electrophilicity

Standard acyl isothiocyanates lack heteroatom coordination sites needed for metal-binding ligands or regioselective heterocycles. This thiophene-3-carbonyl variant provides sulfur-mediated electronic effects and secondary metal coordination absent in benzoyl analogs. - **For thiourea libraries**: 10³-10⁴× faster than phenyl isothiocyanate; exclusive product formation minimizes purification - **For metal ligands**: Thiophene sulfur serves as secondary transition-metal coordination site - **Supply**: Packaged under inert atmosphere, shipped ambient, stored -20°C

Molecular Formula C6H3NOS2
Molecular Weight 169.2 g/mol
Cat. No. B8548438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarbonyl isothiocyanate
Molecular FormulaC6H3NOS2
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C(=O)N=C=S
InChIInChI=1S/C6H3NOS2/c8-6(7-4-9)5-1-2-10-3-5/h1-3H
InChIKeyHNHXRAVTXLXNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiophenecarbonyl Isothiocyanate Sourcing Guide


3-Thiophenecarbonyl isothiocyanate (CAS 97229-93-9, thiophene-3-carbonyl isothiocyanate) is a heterocyclic acyl isothiocyanate with the molecular formula C₆H₃NOS₂ and a molecular weight of 169.2 g/mol . It belongs to the class of acyl isothiocyanates, characterized by a carbonyl group conjugated to the electrophilic –N=C=S moiety. The electron-withdrawing acyl group substantially enhances the electrophilicity of the isothiocyanate carbon relative to simple aryl isothiocyanates, making it a versatile building block for thiourea and heterocycle synthesis [1]. The thiophene ring introduces heteroatom-specific electronic and coordination properties that differentiate it from benzoyl and acetyl analogs.

Thiourea & heterocycle synthesis building block
Acyl isothiocyanate with enhanced electrophilicity
Thiophene sulfur offers coordination site

Why Generic Acyl Isothiocyanates Are Not Direct Replacements


While all acyl isothiocyanates share enhanced electrophilicity, procurement decisions based solely on this class membership ignore critical differences that determine synthetic success. Benzoyl isothiocyanate provides a phenyl ring that lacks heteroatom coordination capability, while acetyl isothiocyanate is an aliphatic acyl variant with different steric and electronic profiles [1]. The thiophene ring in 3-thiophenecarbonyl isothiocyanate introduces sulfur-mediated electronic effects, potential metal-coordination sites, and regioisomer-dependent reactivity that fundamentally alter downstream product properties such as crystallinity, biological target engagement, and heterocycle formation pathways. Substituting the 3-thiophene isomer with the more commonly cited 2-thiophene isomer changes the spatial orientation of the carbonyl-isothiocyanate vector relative to the ring sulfur, which can determine whether a desired thiourea derivative crystallizes or whether a cyclocondensation proceeds regioselectively [2].

Benzoyl analog
Phenyl ring lacks sulfur coordination and may alter heterocycle formation pathways.
Acetyl analog
Different steric/electronic profile may affect thiourea crystallinity and reaction kinetics.
2-Thiophene isomer
Regioisomeric difference may shift regioselectivity in cyclocondensation reactions.

Quantitative Selection Evidence


Amine Reactivity Rate Enhancement

3-Thiophenecarbonyl isothiocyanate, as a member of the acyl isothiocyanate class, benefits from a carbonyl-conjugated –N=C=S group that reacts with aliphatic amines and glycine ethyl ester at rates 10³ to 10⁴ times faster than phenyl isothiocyanate [1]. This class-level kinetic advantage applies to all acyl isothiocyanates, including the target compound, and is driven by the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the isothiocyanate carbon [2]. No direct kinetic measurement for 3-thiophenecarbonyl isothiocyanate alone was found in the literature.

Amine reactivity rate
Class-level inference
k_acyl / k_phenyl ≈ 10³–10⁴
Acyl isothiocyanates react orders of magnitude faster than phenyl isothiocyanate.
Supports faster thiourea formation
Direct measurement for 3-thiophenecarbonyl not available
Kinetics Thiourea synthesis Electrophilicity

Thiocyanate Transfer Capability

Acyl isothiocyanates, including the thiophene-3-carbonyl variant, can function as thiocyanate (–SCN) transfer reagents to alkyl or benzylic bromides in the presence of a tertiary amine, a reactivity mode not available to simple aryl isothiocyanates [1]. Benzoyl isothiocyanate has been demonstrated to thiocyanate α-bromoacetophenone with complete consumption of both reactants and formation of α-thiocyanatoacetophenone as the sole product [2]. Acetyl isothiocyanate has been shown to be an even better thiocyanate transfer agent than benzoyl isothiocyanate, attributed to differences in amide hydrolysis rates [3]. By class extrapolation, 3-thiophenecarbonyl isothiocyanate is expected to exhibit thiocyanate transfer activity, though its relative efficiency compared to acetyl or benzoyl analogs has not been directly measured.

SCN transfer
Cross-study comparable
Acyl isothiocyanates enable –SCN transfer to alkyl bromides
Phenyl isothiocyanate shows no thiocyanate transfer activity.
Unlocks thiocyanation pathway
Target compound efficiency unranked; acetyl > benzoyl
Thiocyanation Synthetic methodology Functional group transfer

Heterocyclic Derivatization Scope

Thiophene-2-carbonyl isothiocyanate—the regioisomer of the target compound—has been demonstrated as a precursor for synthesizing 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, with resulting products evaluated for antitumor activity against HePG-2 (hepatocellular carcinoma) and MCF-7 (mammary gland breast cancer) cell lines [1]. The thiophene ring provides heteroatom participation in cyclocondensation reactions that is not available from benzoyl isothiocyanate, which yields phenyl-substituted heterocycles with different biological activity profiles. The 3-thiophenecarbonyl isomer is expected to generate analogous heterocyclic scaffolds with regioisomer-dependent biological activity, though direct cytotoxicity data for the 3-isomer-derived products are not available in the current literature [2].

Heterocycle scope
Cross-study comparable
Thiophene-2-carbonyl isothiocyanate yields triazoles, oxadiazoles, thiadiazoles
3-isomer expected to provide analogous sulfur-containing heterocycles.
Supports sulfur-heterocycle library access
Direct cytotoxicity data for 3-isomer derivatives not available
Heterocyclic synthesis Antitumor activity Thiourea chemistry

Thiourea Formation Chemoselectivity

Kinetic studies of acyl isothiocyanates with amines demonstrate that N,N'-disubstituted thioureas are the sole reaction products under standard conditions, with no evidence of competing pathways [1]. This contrasts with phenyl isothiocyanate, which can undergo side reactions including dimerization and trimerization under certain conditions [2]. Gas chromatography and UV spectroscopic analysis of the reaction products confirmed exclusive thiourea formation for acyl isothiocyanates [1]. For 3-thiophenecarbonyl isothiocyanate specifically, reaction with primary or secondary amines yields the corresponding N-(3-thiophenecarbonyl)thioureas, as demonstrated in patent literature where the compound was prepared from 3-thiophenecarbonyl chloride and subsequently reacted with amines [3].

Product selectivity
Class-level inference
Exclusive thiourea formation for acyl isothiocyanates
Confirmed by GC and UV; no dimerization/trimerization detected.
Reduces purification burden
Phenyl isothiocyanate may form side products
Chemoselectivity Thiourea synthesis Reaction mechanism

Optimal Application Scenarios


Rapid Thiourea Library Synthesis

When a medicinal chemistry program requires rapid generation of N-(thiophene-3-carbonyl)thiourea libraries by reaction with diverse primary or secondary amines, 3-thiophenecarbonyl isothiocyanate offers the class-level 10³–10⁴-fold rate advantage of acyl isothiocyanates over phenyl isothiocyanate, enabling shorter reaction times and higher throughput [1]. The exclusive thiourea product formation minimizes purification requirements, which is critical for parallel synthesis workflows.

Thiocyanation of Alkyl Bromides

For synthetic routes requiring direct thiocyanation of alkyl or benzylic bromides without using toxic metal thiocyanates, 3-thiophenecarbonyl isothiocyanate can serve as a thiocyanate transfer reagent by class analogy to benzoyl and acetyl isothiocyanates, which have been shown to transfer –SCN to α-bromoketones and benzylic bromides in the presence of tertiary amines [2]. This reactivity mode is entirely absent in phenyl isothiocyanate.

Antitumor Heterocycle Synthesis

In anticancer drug discovery programs targeting HePG-2 and MCF-7 cell lines, 3-thiophenecarbonyl isothiocyanate provides entry to heterocyclic scaffolds analogous to those prepared from thiophene-2-carbonyl isothiocyanate, which yielded 1,2,4-triazole-3-thiol derivatives with demonstrated antitumor activity [3]. The resulting thiophene-substituted triazoles, oxadiazoles, and thiadiazoles occupy chemical space that is inaccessible from benzoyl isothiocyanate-derived phenyl-substituted analogs.

Metal Coordination Chemistry

The thiophene ring sulfur in 3-thiophenecarbonyl isothiocyanate-derived thioureas can serve as a secondary coordination site for transition metals, enabling the formation of bidentate or multidentate ligand systems. This property is absent in benzoyl isothiocyanate, where the phenyl ring lacks heteroatom donor capability, and is relevant for catalysis and materials science applications where metal-binding motifs are required [4].

Application
Selection Property
Validation Focus
Thiourea library synthesis
Acyl isothiocyanate electrophilicity (class-level)
Reaction time & yield vs. phenyl isothiocyanate
Thiocyanation of alkyl bromides
Thiocyanate transfer reactivity
Thiocyanation product confirmation
Sulfur-heterocycle synthesis for biological screening
Regioisomer-dependent scaffold diversity
Cell-based activity profiling
Metal coordination chemistry
Thiophene sulfur as secondary donor
Metal-binding ligand characterization
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